2,6-Difluoro-4-nitroanisole
Overview
Description
2,6-Difluoro-4-nitroanisole is an organic compound with the molecular formula C7H5F2NO3. It is characterized by the presence of two fluorine atoms, a nitro group, and a methoxy group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-nitroanisole typically involves the nitration of 2,6-difluoroanisole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:
C7H6F2O+HNO3→C7H5F2NO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems helps in maintaining consistent quality and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon or platinum oxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2,6-difluoro-4-aminoanisole.
Reduction: Formation of 2,6-difluoro-4-aminoanisole.
Oxidation: Formation of 2,6-difluoro-4-nitrobenzoic acid.
Scientific Research Applications
2,6-Difluoro-4-nitroanisole is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-4-nitroanisole
- 2,6-Difluoro-4-nitrophenol
- 2,6-Difluoro-4-nitrotoluene
Uniqueness
2,6-Difluoro-4-nitroanisole is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties such as increased stability and reactivity. The methoxy group further enhances its solubility and potential for various chemical transformations.
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWLNWSVKHLZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345505 | |
Record name | 2,6-Difluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-25-6 | |
Record name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding 2,6-Difluoro-4-nitroanisole in the provided papers?
A1: The research primarily investigates the potential of this compound as a biochemical photoprobe [, ]. This involves understanding its photoreactions with nucleophiles, which is crucial for its application in studying biological systems.
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